molecular formula C18H14N4O2S B293534 7-(4-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

7-(4-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Numéro de catalogue B293534
Poids moléculaire: 350.4 g/mol
Clé InChI: NNFGZCANZRXOCT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(4-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound that has gained significant attention in scientific research. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their potential therapeutic applications.

Mécanisme D'action

The exact mechanism of action of 7-(4-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also modulates the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anticonvulsant effects. Additionally, it has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects
7-(4-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to possess various biochemical and physiological effects. It exhibits significant anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also possesses analgesic effects by modulating the activity of pain signaling pathways. Moreover, it has been shown to possess anticonvulsant effects by enhancing the activity of GABA receptors. The compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

7-(4-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several advantages for lab experiments. It exhibits high potency and selectivity towards its target enzymes and receptors. It also possesses good solubility and stability, making it easy to handle and store. However, the compound has some limitations, including its low aqueous solubility, which may limit its bioavailability in vivo. Moreover, the compound has not been extensively studied for its toxicity and safety profile, which may limit its clinical applications.

Orientations Futures

For research include the development of new derivatives with improved pharmacological properties, investigation of its potential use as an antimicrobial and neuroprotective agent, and its potential use in combination therapy for cancer.

Méthodes De Synthèse

The synthesis of 7-(4-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves the reaction of 4-ethoxyphenylhydrazine with 2-phenyl-2H-[1,3,4]thiadiazol-5-amine in the presence of phosphorus oxychloride. The resulting compound is then subjected to cyclization with triethyl orthoformate and acetic anhydride to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.

Applications De Recherche Scientifique

7-(4-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been investigated for its potential use as an anticancer agent, with promising results in preclinical studies. Moreover, it has been shown to possess antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

Propriétés

Formule moléculaire

C18H14N4O2S

Poids moléculaire

350.4 g/mol

Nom IUPAC

7-(4-ethoxyphenyl)-3-phenyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C18H14N4O2S/c1-2-24-14-10-8-13(9-11-14)16-21-22-17(23)15(19-20-18(22)25-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3

Clé InChI

NNFGZCANZRXOCT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=NN=C3S2)C4=CC=CC=C4

SMILES canonique

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=NN=C3S2)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.